molecular formula C18H19FN2O8 B15007325 N-[3-(4-fluorophenoxy)-5-nitrophenyl]hexopyranosylamine

N-[3-(4-fluorophenoxy)-5-nitrophenyl]hexopyranosylamine

Cat. No.: B15007325
M. Wt: 410.3 g/mol
InChI Key: AUECOLJLUKVGAK-UHFFFAOYSA-N
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Description

2-{[3-(4-FLUOROPHENOXY)-5-NITROPHENYL]AMINO}-6-(HYDROXYMETHYL)OXANE-3,4,5-TRIOL is a complex organic compound with a unique structure that includes a fluorophenoxy group, a nitrophenyl group, and a hydroxymethyl oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-FLUOROPHENOXY)-5-NITROPHENYL]AMINO}-6-(HYDROXYMETHYL)OXANE-3,4,5-TRIOL typically involves multiple steps, starting with the preparation of the intermediate compounds. The process may include:

    Nitration: Introduction of the nitro group to the phenyl ring.

    Fluorination: Substitution of a hydrogen atom with a fluorine atom on the phenyl ring.

    Amination: Introduction of the amino group.

    Oxane Ring Formation: Cyclization to form the oxane ring.

    Hydroxymethylation: Introduction of the hydroxymethyl group.

Each step requires specific reagents and conditions, such as the use of nitric acid for nitration, fluorinating agents for fluorination, and appropriate catalysts for cyclization and hydroxymethylation.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(4-FLUOROPHENOXY)-5-NITROPHENYL]AMINO}-6-(HYDROXYMETHYL)OXANE-3,4,5-TRIOL can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The fluorine atom can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3).

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

2-{[3-(4-FLUOROPHENOXY)-5-NITROPHENYL]AMINO}-6-(HYDROXYMETHYL)OXANE-3,4,5-TRIOL has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-{[3-(4-FLUOROPHENOXY)-5-NITROPHENYL]AMINO}-6-(HYDROXYMETHYL)OXANE-3,4,5-TRIOL involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. For example, it could inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[3-(4-CHLOROPHENOXY)-5-NITROPHENYL]AMINO}-6-(HYDROXYMETHYL)OXANE-3,4,5-TRIOL
  • **2-{[3-(4-BROMOPHENOXY)-5-NITROPHENYL]AMINO}-6-(HYDROXYMETHYL)OXANE-3,4,5-TRIOL
  • **2-{[3-(4-METHOXYPHENOXY)-5-NITROPHENYL]AMINO}-6-(HYDROXYMETHYL)OXANE-3,4,5-TRIOL

Uniqueness

The presence of the fluorophenoxy group in 2-{[3-(4-FLUOROPHENOXY)-5-NITROPHENYL]AMINO}-6-(HYDROXYMETHYL)OXANE-3,4,5-TRIOL imparts unique properties, such as increased stability and specific interactions with biological targets, compared to its chloro, bromo, and methoxy analogs.

Properties

Molecular Formula

C18H19FN2O8

Molecular Weight

410.3 g/mol

IUPAC Name

2-[3-(4-fluorophenoxy)-5-nitroanilino]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C18H19FN2O8/c19-9-1-3-12(4-2-9)28-13-6-10(5-11(7-13)21(26)27)20-18-17(25)16(24)15(23)14(8-22)29-18/h1-7,14-18,20,22-25H,8H2

InChI Key

AUECOLJLUKVGAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC2=CC(=CC(=C2)[N+](=O)[O-])NC3C(C(C(C(O3)CO)O)O)O)F

Origin of Product

United States

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